Doxacurium chloride
Overview
Description
Doxacurium chloride, also known as BW938U80 or BW A938U, is a neuromuscular-blocking drug or skeletal muscle relaxant in the category of non-depolarizing neuromuscular-blocking drugs . It is used adjunctively in anesthesia to provide skeletal muscle relaxation during surgery or mechanical ventilation .
Synthesis Analysis
Doxacurium chloride is a symmetrical molecule because it is a diester of succinic acid . The drug was synthesized by Mary M. Jackson and James C. Wisowaty, PhD, chemists within the Chemical Development Laboratories at Burroughs Wellcome Co., Research Triangle Park, NC, in collaboration with John J. Savarese MD, an anesthesiologist in the Dept. of Anesthesia, Harvard Medical School at the Massachusetts General Hospital, Boston, MA .
Molecular Structure Analysis
The molecular formula of Doxacurium chloride is C56H78Cl2N2O16 . It is a bis-quaternary benzylisoquinolinium diester nondepolarizing neuromuscular blocking compound . The molecular weight is 1106.1 g/mol .
Chemical Reactions Analysis
The pharmacological action of doxacurium is a function of its competitive antagonism to acetylcholine receptors of the nicotinic type . It is minimally hydrolyzed by human plasma cholinesterase .
Physical And Chemical Properties Analysis
Doxacurium chloride is a chloride salt, a quaternary ammonium salt, and a diester . It is a symmetrical molecule because it is a diester of succinic acid .
Scientific Research Applications
Long-Acting Neuromuscular Blocking Agent : Doxacurium chloride is noted for being a long-acting nondepolarizing neuromuscular blocking agent. It has a slow onset of effect and is suitable for surgery of longer duration, especially in high-risk patient groups (Mirakhur & McCoy, 1994).
Use in Anesthesia : It has been used effectively during stable states of nitrous oxide and narcotic anesthesia. Doxacurium provides excellent intubating conditions and is beneficial in procedures where a long duration of muscle relaxation is required (Murray et al., 1988).
Cardiovascular Stability : Studies have shown that Doxacurium chloride maintains cardiovascular stability both in healthy patients and those with cardiovascular disease, making it a safe choice in such clinical situations (Reich et al., 1990).
Comparison with Other Agents : Doxacurium has been compared to other neuromuscular blockers like pipecuronium, with findings indicating that it causes significant changes in heart rate and histamine release. However, its rate of onset of block is slower, and recovery is more rapid compared to some other agents (Denman et al., 1996).
Dosage and Duration : Research has identified specific dose-response relationships of Doxacurium chloride with various anesthetic agents, providing guidelines for its effective use in different anesthetic contexts (Katz et al., 1989).
Elderly and Pediatric Applications : Doxacurium has been found safe and effective for use in both elderly and pediatric patients, with studies indicating that it does not require dose adjustments based on age (de Mey et al., 1995).
Detection in Postmortem Fluids : Interestingly, it can be identified in postmortem fluids using liquid chromatography-tandem mass spectrometry, which is significant for forensic toxicology (Montgomery et al., 2006).
Safety And Hazards
Future Directions
Doxacurium chloride is available worldwide although, for a number of years, its use has not been popular because of considerably long duration of action . Its decline from clinical use was even further hastened when the sister molecule, mivacurium chloride, was introduced into the clinic very shortly after doxacurium’s debut . The only perceived advantage of doxacurium over that of mivacurium is its superior cardiovascular profile, with particular reference to the lack of histamine release when administered as a rapid bolus dose .
properties
IUPAC Name |
bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APADFLLAXHIMFU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78Cl2N2O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1106.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxacurium chloride | |
CAS RN |
83348-52-1 | |
Record name | Doxacurium chloride [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083348521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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